molecular formula C8H8F2O2 B3115640 2,4-Difluoro-1-(methoxymethoxy)benzene CAS No. 210350-62-2

2,4-Difluoro-1-(methoxymethoxy)benzene

Cat. No.: B3115640
CAS No.: 210350-62-2
M. Wt: 174.14 g/mol
InChI Key: JEHWOBZMWXUJLJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8F2O2 and a molecular weight of 174.14 g/mol . It is characterized by the presence of two fluorine atoms and a methoxymethoxy group attached to a benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-1-(methoxymethoxy)benzene typically involves the reaction of 2,4-difluorobenzyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-1-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form 2,4-difluorobenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.

    Reduction: Reagents like lithium aluminum hydride and sodium borohydride are commonly employed.

Major Products

    Substitution: Products include 2,4-difluoro-1-(alkoxymethoxy)benzene derivatives.

    Oxidation: Products include 2,4-difluoro-1-(methoxymethoxy)benzaldehyde and 2,4-difluoro-1-(methoxymethoxy)benzoic acid.

    Reduction: The major product is 2,4-difluorobenzyl alcohol.

Scientific Research Applications

2,4-Difluoro-1-(methoxymethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The methoxymethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The fluorine atoms contribute to its stability and reactivity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzyl Alcohol: Similar in structure but lacks the methoxymethoxy group.

    2,4-Difluoroanisole: Contains a methoxy group instead of a methoxymethoxy group.

    2,4-Difluorotoluene: Lacks the methoxymethoxy group and has a methyl group instead.

Uniqueness

2,4-Difluoro-1-(methoxymethoxy)benzene is unique due to the presence of both fluorine atoms and the methoxymethoxy group. This combination imparts distinct chemical and physical properties, making it a versatile compound in various applications. Its enhanced stability, reactivity, and lipophilicity distinguish it from other similar compounds .

Properties

IUPAC Name

2,4-difluoro-1-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-5-12-8-3-2-6(9)4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHWOBZMWXUJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,4-difluorophenol (11.0 g, 85 mmol) and DIPEA (15.5 mL, 89 mmol) in DCM (150 ml) at 0° C. under nitrogen was added MOM-Br (7.33 mL, 89 mmol) over 1 hr and the reaction mixture then maintained at RT for 16 hr. The resulting mixture was washed successively with water, aq 2M NaOH solution, water and brine, and was then dried (MgSO4) and evaporated in vacuo to afford 2,4-difluoro-1-(methoxymethoxy)benzene as a colourless oil (13.7 g, 88% yield). Rt 3.17 min (Method 1, basic, no ionization observed), which was used directly in the next step (below).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
7.33 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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